Cantharidic acid (disodium)

Description

Historical Context and Derivation from Cantharidin (B1668268) Research

Cantharidic acid (disodium) is a derivative of cantharidin, a naturally occurring toxic substance secreted by blister beetles of the Meloidae family. The use of cantharidin in traditional medicine, particularly in Chinese medicine for its purported antitumor properties, dates back over two millennia. nih.gov The active compound, cantharidin, was first isolated in 1810 by the French chemist Pierre Robiquet.

The journey from the historical use of crude beetle extracts to the development of cantharidic acid (disodium) reflects significant advancements in medicinal chemistry. The high toxicity of cantharidin limited its clinical utility. nih.gov This led researchers in the mid-20th century to synthesize derivatives with the aim of reducing toxicity while preserving the anticancer activity. google.com Cantharidic acid (disodium) emerged from these efforts as the hydrolysis product of cantharidin, created by reacting cantharidin with a sodium hydroxide (B78521) solution. smolecule.com This structural modification converts the lipid-soluble cantharidin into a water-soluble disodium (B8443419) salt, a pivotal innovation that enhanced its potential for pharmaceutical applications.

Contemporary Significance in Chemical Biology and Preclinical Oncology

The scientific community's interest in cantharidic acid (disodium) is largely centered on its role as a potent inhibitor of protein phosphatases, specifically protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A). medchemexpress.comcaymanchem.comhellobio.com These enzymes are crucial regulators of numerous cellular processes, including cell cycle progression, apoptosis (programmed cell death), and signal transduction. smolecule.com By inhibiting PP1 and PP2A, cantharidic acid (disodium) can disrupt these processes in cancer cells, leading to their death.

In the realm of chemical biology , cantharidic acid (disodium) serves as a valuable tool for studying the intricate signaling pathways governed by reversible protein phosphorylation. caymanchem.comcaymanchem.com Its ability to selectively target PP2A and PP1 allows researchers to probe the specific functions of these phosphatases in various cellular contexts. medchemexpress.commedchemexpress.com

In preclinical oncology , cantharidic acid (disodium) has demonstrated significant potential as an anticancer agent. nih.govnih.gov Research has shown its ability to induce apoptosis in a variety of human cancer cell lines, including those of the breast, lung, liver, and bladder. nih.gov Studies have indicated that it can inhibit cancer cell proliferation, migration, and invasion. nih.govnih.gov Furthermore, some research suggests it may act synergistically with existing chemotherapy drugs. nih.gov

Scope and Research Trajectory of Cantharidic Acid (Disodium) Investigations

The research trajectory for cantharidic acid (disodium) is multifaceted, focusing on several key areas:

Mechanism of Action: A primary focus of research is to further elucidate the precise molecular mechanisms through which cantharidic acid (disodium) exerts its effects. This includes identifying all the downstream targets of PP1 and PP2A inhibition and understanding how these changes collectively contribute to cancer cell death. medchemexpress.com

Therapeutic Applications: Extensive preclinical studies are ongoing to evaluate the efficacy of cantharidic acid (disodium) against a broader range of cancers. nih.govnih.gov Researchers are exploring its potential as a standalone therapy and in combination with other anticancer agents. nih.gov

Derivative Synthesis: The synthesis of new derivatives of cantharidin and cantharidic acid continues to be an active area of research. google.comfrontiersin.org The goal is to create analogues with even greater potency, selectivity, and a more favorable toxicity profile.

Data on Cantharidic Acid (Disodium)

Inhibitory Activity of Cantharidic Acid

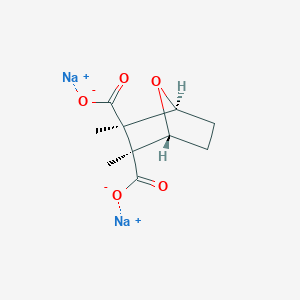

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C10H12Na2O5 |

|---|---|

Poids moléculaire |

258.18 g/mol |

Nom IUPAC |

disodium;(1R,2S,3R,4S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |

InChI |

InChI=1S/C10H14O5.2Na/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14;;/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14);;/q;2*+1/p-2/t5-,6+,9+,10-;; |

Clé InChI |

JFALSOLNDKMHAL-CSYCBQNYSA-L |

SMILES isomérique |

C[C@]1([C@H]2CC[C@@H]([C@]1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |

SMILES canonique |

CC1(C2CCC(C1(C)C(=O)[O-])O2)C(=O)[O-].[Na+].[Na+] |

Origine du produit |

United States |

Synthetic Methodologies and Chemical Modifications of Cantharidic Acid Disodium

Hydrolysis-Based Synthesis of Cantharidic Acid from Cantharidin (B1668268)

The synthesis of cantharidic acid in its disodium (B8443419) salt form is a direct process involving the ring-opening of the anhydride (B1165640) in cantharidin. google.com This reaction is a fundamental step that not only changes the compound's physical properties but also makes it a versatile precursor for further chemical synthesis. justia.com

The conversion of cantharidin to disodium cantharidate is accomplished through alkaline hydrolysis. arkat-usa.org The process typically involves reacting cantharidin with a sodium hydroxide (B78521) solution. google.comsmolecule.com This reaction cleaves the anhydride ring to form the corresponding dicarboxylate salt. frontiersin.orgjustia.com Specific conditions can be controlled to optimize the yield and ensure complete conversion. smolecule.com Research has detailed specific laboratory procedures; for instance, a solution of cantharidin in water can be treated with a sodium hydroxide solution and heated to 100°C for approximately 2 hours to yield the desired product. nih.gov Other described methods include the use of solvents like tetrahydrofuran (B95107) in combination with water. google.com

Table 1: Representative Reaction Conditions for Hydrolysis of Cantharidin

| Reagent | Solvent(s) | Temperature | Time | Source |

| Sodium Hydroxide | Water | 100 °C | 2 hours | nih.gov |

| Sodium Hydroxide | Tetrahydrofuran / Water | 0 °C - Room Temp | 0.5 - 5+ hours | google.com |

Purification Techniques for Cantharidic Acid (Disodium)

Following the hydrolysis reaction, purification is necessary to isolate the disodium cantharidate from unreacted starting materials and byproducts. A common purification sequence involves the separation of the cantharidate salt via filtration, followed by washing with an appropriate organic solvent. justia.com Crystallization from a suitable solvent, such as methanol, is another effective technique for obtaining the purified compound. smolecule.comnih.gov Chromatography has also been cited as a potential method for purification. smolecule.com This purification is a critical step in preparing high-purity cantharidin, where the molecule is converted to its dicarboxylate salt and then separated before potentially being converted back to the anhydride form. justia.com

Derivatization Strategies for Cantharidic Acid Analogues

The core structure of cantharidin and its hydrolytic product, cantharidic acid, serves as a template for extensive chemical modification. Scientists have synthesized numerous derivatives to enhance therapeutic properties while mitigating toxicity. frontiersin.org These strategies often involve modifying the anhydride or carboxylate groups to produce new analogues. frontiersin.orgmdpi.com

A primary goal of creating cantharidin analogues is to improve their biological activity profile. Modifications often focus on the anhydride ring, as its opening or replacement can significantly alter the compound's properties. mdpi.com Studies have shown that while the anhydride form can be effective, the ring-opened dicarboxylic acid partners also exhibit potent activity. nih.gov In some cases, the antihepatoma effectiveness was found to sequentially increase from cantharidin to disodium cantharidate and then to norcantharidin (B1212189), a demethylated analogue. researchgate.netresearchgate.net The synthesis of norcantharidin derivatives, where the anhydride ring is replaced with aromatic or fatty amines, has produced compounds with a range of biological activities. mdpi.com These structure-activity relationship studies demonstrate that the form of the compound (cyclic vs. ring-opened) and the nature of the substituents are key determinants of its biological effect. mdpi.com

A significant derivatization strategy involves the reaction of the cantharidin or norcantharidin anhydride with primary amines to form N-substituted amides and imides. mdpi.comwikipedia.org For example, cantharidinimide derivatives, including various sulfanilamides, have been synthesized by heating cantharidin with primary arylamines. semanticscholar.org These reactions replace the anhydride oxygen with a nitrogen atom, creating a cyclic imide structure. wikipedia.org Such modifications can lead to compounds with altered and potentially enhanced cytotoxic effects. nih.gov The synthesis of methyl cantharidimide is another example of this derivatization approach. mdpi.com The reaction of cantharidinimide with activated aziridines has also been explored to create a series of ring-opened products. semanticscholar.orgnih.gov

Table 2: Examples of N-Substituted Amide and Imide Synthesis

| Precursor | Reactant | Product Class | Source |

| Cantharidin | Primary Arylamines (Sulfanilamides) | Cantharidin-sulfanilamides (Imides) | semanticscholar.org |

| Norcantharidin | Various Primary Amines | Anhydride-modified analogs (Amides/Imides) | mdpi.com |

| Cantharidinimide | Activated Aziridines | Ring-opened Amide Analogues | nih.gov |

Conjugation Approaches with Biomolecules

To improve targeting and delivery, cantharidin and its analogues have been conjugated with various biomolecules. This approach aims to enhance the compound's efficacy by ensuring it reaches specific cells or tissues. For instance, a series of glycerophospholipid conjugates of cantharidin have been synthesized in a one-pot reaction, demonstrating the feasibility of attaching the molecule to lipid backbones. researchgate.net In another advanced strategy, cantharidin was loaded into liposomes whose surfaces were modified with the cell-penetrating peptide BR2. researchgate.net This conjugation resulted in a delivery system that could more efficiently penetrate hepatocellular carcinoma cells, showcasing an enhanced anticancer effect compared to non-conjugated liposomes. researchgate.net

Exploration of Open-Ring and Closed-Ring Cantharidin Analogues

The structural scaffold of cantharidin has been a subject of extensive chemical modification to explore the structure-activity relationships of its derivatives. These modifications primarily focus on the anhydride ring, leading to two major classes of analogues: open-ring and closed-ring derivatives. The synthesis of these analogues often begins with cantharidin or its demethylated form, norcantharidin, and involves various chemical transformations.

Open-Ring Cantharidin Analogues

Open-ring analogues of cantharidin are characterized by the cleavage of the anhydride ring, typically resulting in dicarboxylic acids or their derivatives, such as salts, esters, and amides. The open-ring structure is often considered the active form for certain biological activities.

The most direct open-ring analogue is cantharidic acid, which can be readily prepared as its disodium salt, disodium cantharidate. The synthesis involves the hydrolysis of cantharidin using a sodium hydroxide solution. This simple and efficient reaction proceeds by nucleophilic attack of the hydroxide ion on one of the carbonyl carbons of the anhydride, leading to the opening of the ring to form the corresponding dicarboxylate salt. nih.gov

Further modifications of the open-ring structure have been explored to generate a diverse library of compounds. For instance, the carboxylic acid groups of cantharidic acid can be reacted with various amines to form amides. A general approach involves the reaction of norcantharidin with primary amines, which can lead to the formation of ring-opened amide-acid derivatives. nih.gov It has been demonstrated that the facile hydrolysis of the anhydride or imide ring is a key determinant for the activity of some analogues, suggesting the importance of the open-ring dicarboxylic acid form. google.com

One notable synthetic strategy involves the reaction of norcantharidin with a variety of primary amines in the presence of a binding agent like triethylamine (B128534) to produce ring-opened dicarboxylic acid monoamides. nih.gov These reactions highlight the versatility of the cantharidin scaffold in generating derivatives with different substituents.

| Analogue Type | Starting Material | Key Reagents | Resulting Functional Group | Reference(s) |

| Dicarboxylic Acid Salt | Cantharidin | Sodium Hydroxide | Disodium Carboxylate | frontiersin.org |

| Dicarboxylic Acid | Norcantharidin | Water (reflux) | Dicarboxylic Acid | nih.gov |

| Amide-Acid | Norcantharidin | Primary Amines | Amide and Carboxylic Acid | nih.gov |

This table provides a summary of synthetic approaches to open-ring cantharidin analogues.

Closed-Ring Cantharidin Analogues

Closed-ring analogues of cantharidin typically retain a cyclic structure at the position of the original anhydride ring, most commonly forming imides. These are often synthesized by reacting cantharidin or norcantharidin with primary amines under conditions that favor ring closure.

The synthesis of cantharidinimides, a prominent class of closed-ring analogues, can be achieved by heating cantharidin or norcantharidin with a primary amine, often in a high-boiling solvent like toluene (B28343) and sometimes under high pressure. medwinpublishers.com For example, the reaction of norcantharidin with various amino acids has been performed using triethylamine in anhydrous toluene at elevated temperatures to yield the corresponding N-substituted norcantharidimides. sci-hub.se

Modifications to this basic synthetic scheme allow for the introduction of a wide array of substituents on the nitrogen atom of the imide ring. This has led to the synthesis of numerous derivatives, including those with aliphatic, aryl, and heterocyclic moieties. acs.org For instance, cantharidin-sulfanilamide derivatives have been synthesized from cantharidin, an acid anhydride, and primary amines in the presence of triethylamine (TEA) in toluene within high-pressure tubes. nih.gov

Another approach to novel closed-ring systems involves the reaction of cantharidinimide and its analogues with activated aziridines, which can lead to a series of ring-opened products that can subsequently be cyclized or exist as stable open-chain compounds. nih.gov

| Analogue Type | Starting Material | Key Reagents | Resulting Functional Group | Reference(s) |

| N-Substituted Imide | Cantharidin/Norcantharidin | Primary Amines, TEA, Toluene (High Temp/Pressure) | Imide | medwinpublishers.comsci-hub.se |

| Sulfanilamide Imide | Cantharidin/Acid Anhydride | Primary Amines, TEA, Toluene (High Pressure) | Imide with Sulfanilamide moiety | nih.gov |

This table summarizes synthetic methodologies for creating closed-ring cantharidin analogues.

Molecular Mechanisms of Action of Cantharidic Acid Disodium

Inhibition of Serine/Threonine Protein Phosphatases

The primary molecular targets of cantharidic acid (disodium) are members of the phosphoprotein phosphatase (PPP) family, specifically the serine/threonine protein phosphatases. tandfonline.com These enzymes are crucial regulators of a vast number of cellular events by catalyzing the removal of phosphate (B84403) groups from serine and threonine residues on substrate proteins. tandfonline.com The inhibitory action of cantharidic acid leads to a state of hyperphosphorylation of various proteins, thereby altering their function and downstream signaling.

Cantharidic acid is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). medchemexpress.comwikipedia.org Numerous studies have consistently demonstrated its high affinity for this enzyme. The concentration required for 50% inhibition (IC50) of PP2A by cantharidic acid is consistently reported in the low nanomolar range. medchemexpress.comabcam.com For instance, the IC50 value for PP2A inhibition has been documented as 50 nM (0.05 µM). medchemexpress.comcaymanchem.comszabo-scandic.comcaymanchem.comsanbio.nllabchem.com.mymedchemexpress.com This potent inhibition disrupts the normal dephosphorylation processes regulated by PP2A, which is a key player in cell cycle regulation, signal transduction, and apoptosis. nih.gov The inhibition of PP2A is considered a central element of the compound's biological effects. researchgate.net

In addition to PP2A, cantharidic acid also inhibits Protein Phosphatase 1 (PP1), another major serine/threonine phosphatase. wikipedia.orgscbt.com However, its inhibitory potency against PP1 is significantly lower than for PP2A. medchemexpress.comcaymanchem.com The IC50 value for the inhibition of PP1 by cantharidic acid is reported to be approximately 0.6 µM (600 nM). medchemexpress.comcaymanchem.comszabo-scandic.comsanbio.nl This represents a more than 10-fold selectivity for PP2A over PP1, highlighting the preferential targeting of PP2A. medchemexpress.comcaymanchem.com Cantharidic acid does not affect PP2B or PP2C. caymanchem.comsanbio.nl

| Enzyme | Inhibitory Concentration (IC50) |

| Protein Phosphatase 2A (PP2A) | 0.05 µM / 50 nM medchemexpress.comabcam.comcaymanchem.comszabo-scandic.comlabchem.com.my |

| Protein Phosphatase 1 (PP1) | 0.6 µM / 600 nM medchemexpress.comcaymanchem.comszabo-scandic.com |

Biophysical Characterization of Enzyme-Inhibitor Interactions

Structural and biophysical studies have provided insights into how cantharidin-related compounds interact with serine/threonine phosphatases. Research on cantharidin (B1668268) and norcantharidin (B1212189) reveals that upon entering the enzyme's active site, the anhydride (B1165640) ring is hydrolyzed to the corresponding dicarboxylic acid, which is the bioactive form identical to cantharidic acid. acs.org

Crystal structures of the catalytic domain of human protein phosphatase 5 (PP5c) complexed with these hydrolyzed inhibitors show that the cantharidic acid-like molecule anchors to the active site. acs.orgrsc.org This interaction is stabilized within the catalytic pocket of the phosphatase. rsc.org The binding of the inhibitor to the catalytically active site explains its inhibitory effect on the enzyme's function. acs.orgrsc.org These structural models provide a basis for understanding the competitive inhibition mechanism and the high affinity of cantharidic acid for these phosphatases. rsc.org

Modulation of Cellular Signaling Pathways

The inhibition of PP1 and PP2A by cantharidic acid (disodium) has profound consequences on cellular signaling, leading to the sustained phosphorylation and activation of multiple downstream pathways. This alteration of the cellular phosphorylation landscape is a key driver of the compound's biological effects.

A significant consequence of phosphatase inhibition by cantharidic acid is the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. nih.gov MAPKs are crucial mediators of cellular responses to a wide array of external stimuli, and their activation is tightly regulated by a balance of kinase and phosphatase activity. By inhibiting PP2A, a key negative regulator of MAPK pathways, cantharidic acid leads to the upregulation of these signaling cascades. nih.govnih.gov Studies have shown that treatment with cantharidic acid leads to the activation of several MAPK family members, including ERK1/2, p38, and JNK1/2. medchemexpress.comnih.govnih.gov

Among the MAPK pathways, the upregulation of the Extracellular-Signal-Regulated Kinase 1/2 (ERK1/2) pathway is a documented effect of cantharidic acid. medchemexpress.comnih.govmedchemexpress.com The ERK1/2 pathway is centrally involved in regulating cell proliferation, differentiation, and survival. Inhibition of PP2A by cantharidic acid results in the increased phosphorylation and activation of MEK and subsequently ERK. researchgate.net In various cancer cell models, including nasopharyngeal carcinoma and hepatocellular carcinoma, treatment with cantharidic acid has been shown to induce the upregulation and activation of the ERK1/2 pathway. medchemexpress.comnih.govnih.gov This activation contributes to the downstream cellular responses triggered by the compound.

| Pathway | Effect of Cantharidic Acid (Disodium) | Affected Cell Lines (Examples) |

| MAPK/ERK1/2 | Upregulation/Activation medchemexpress.comnih.gov | Human Nasopharyngeal Carcinoma (HONE-1, NPC-39), Human Hepatocellular Carcinoma (SK-Hep-1) nih.govnih.gov |

| MAPK/p38 | Upregulation/Activation nih.govnih.gov | Human Nasopharyngeal Carcinoma (HONE-1, NPC-39), Human Hepatocellular Carcinoma (SK-Hep-1) nih.govnih.gov |

| MAPK/JNK1/2 | Upregulation/Activation medchemexpress.comnih.gov | Human Nasopharyngeal Carcinoma (HONE-1, NPC-39) nih.gov |

Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin (PI3K-Akt-mTOR) Pathway Modulation

The PI3K-Akt-mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. nih.govoncotarget.com Dysregulation of this pathway is a common feature in many cancers. oncotarget.com Sodium cantharidate has been shown to inhibit the PI3K-Akt-mTOR signaling pathway in breast cancer cells. nih.govfrontiersin.org This inhibition leads to the promotion of autophagy and ultimately apoptosis. nih.govfrontiersin.org Studies have demonstrated that sodium cantharidate inhibits breast cancer cell proliferation, migration, and invasion, and these effects are associated with the downregulation of the PI3K-Akt-mTOR pathway. nih.gov The mTOR activator MHY1485 was able to reverse the autophagy-inducing effect of sodium cantharidate, further confirming the role of this pathway. nih.gov

The PI3K-Akt-mTOR pathway is activated by various growth factors and receptors. nih.gov Its activation leads to the phosphorylation of numerous downstream targets that regulate essential cellular functions. oncotarget.com The inhibition of this pathway by sodium cantharidate represents a significant mechanism for its anticancer effects.

Influence on Janus Kinase 2 (JAK2)/Signal Transducers and Activators of Transcription 3 (STAT3) Pathway

The JAK2/STAT3 pathway is a crucial signaling mechanism for many cytokines and growth factors, playing a key role in cell proliferation, differentiation, apoptosis, and immune regulation. nih.govfrontiersin.org Aberrant activation of the JAK2/STAT3 pathway is frequently observed in various cancers and contributes to tumor progression. nih.gov Cantharidin has been shown to inhibit hepatocellular carcinoma development by regulating the JAK2/STAT3 pathway in an EphB4-dependent manner. researchgate.net This suggests that cantharidin and its derivatives can interfere with this signaling cascade, leading to the inhibition of cancer cell growth. The JAK2/STAT3 pathway is involved in the promotion of tumor growth and immunosuppression. frontiersin.org Downregulating this pathway can inhibit cancer stem cell proliferation and reduce cancer cell migration. frontiersin.org

Regulation of Nuclear Factor-kappa B (NF-κB) Pathway Components

The NF-κB pathway is a critical regulator of the immune and inflammatory responses, as well as cell survival and proliferation. nih.gov Dysregulation of the NF-κB pathway is implicated in various diseases, including cancer. nih.gov Cantharidin has been shown to potentially downregulate the nuclear factor-kappa B (NF-κB) P65 subunit in ovarian carcinoma cells, which may contribute to the reduction of invasion, migration, and adhesion. springermedizin.denih.gov The NF-κB signaling pathway is complex, involving multiple protein subunits and regulatory molecules. researchgate.net Its modulation by cantharidin derivatives highlights another avenue through which these compounds can exert their anticancer effects.

Protein Phosphatase 5 (PP5)-p53 Axis Modulation

Protein phosphatase 5 (PP5) is a serine/threonine protein phosphatase that regulates various cellular processes, including stress response and cell proliferation. researchgate.net The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Sodium cantharidate has been found to induce apoptosis in breast cancer cells by regulating energy metabolism through the PP5-p53 axis. nih.govnih.govscbt.com Specifically, sodium cantharidate inhibits the activity of PP5, which in turn leads to the regulation of p53 activity. nih.gov This modulation of the PP5-p53 axis contributes to the induction of apoptosis and cell cycle arrest in breast cancer cells. nih.gov

Induction of Programmed Cell Death Mechanisms

Disodium (B8443419) cantharidate and its related compounds are potent inducers of programmed cell death, or apoptosis, in various cancer cell lines. researchgate.net Studies have shown that sodium cantharidate induces apoptosis in breast cancer cells. nih.govnih.gov This induction of apoptosis is a key mechanism behind its anticancer activity. The process of apoptosis induction by cantharidin analogues involves morphological changes such as cell shrinkage and loss of adherence. researchgate.net Furthermore, it can involve the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane and a reduction in the anti-apoptotic protein Bcl-2. researchgate.net The activation of caspase-3, a key executioner caspase in the apoptotic cascade, is also observed. researchgate.net In vivo experiments have confirmed that sodium cantharidate can induce tumor cell apoptosis in nude mice. nih.gov

Below is a table summarizing the effects of Disodium Cantharidate on various cell lines and the observed molecular mechanisms.

| Cell Line | Compound | Effect | Molecular Pathway/Mechanism | Reference |

| Breast Cancer Cells | Sodium Cantharidate | Inhibition of proliferation, migration, and invasion; Induction of autophagy and apoptosis | Inhibition of PI3K-Akt-mTOR pathway | nih.gov |

| Breast Cancer Cells | Sodium Cantharidate | Induction of apoptosis and cell cycle arrest | Regulation of PP5-p53 axis | nih.gov |

| Hepatocellular Carcinoma Cells | Cantharidic Acid | Induction of apoptosis | p38-mediated apoptotic pathway | nih.gov |

| Nasopharyngeal Carcinoma Cells | Cantharidic Acid | Induction of apoptosis | p38-mediated upregulation of caspase activation | springermedizin.de |

| Ovarian Carcinoma Cells | Cantharidin | Reduction of invasion, migration, and adhesion | Potential downregulation of NF-κB p65 subunit | springermedizin.de |

| Hepatocellular Carcinoma | Cantharidin | Inhibition of development | Regulation of JAK2/STAT3 and PI3K/Akt pathways | researchgate.net |

Cell Cycle Perturbation and Arrest Mechanisms

Beyond inducing apoptosis, cantharidic acid (disodium) also exerts its anti-cancer effects by interfering with the cell cycle, the process through which cells replicate and divide. By causing a halt at specific checkpoints in the cell cycle, the compound effectively inhibits the proliferation of cancer cells.

Several studies have provided evidence that sodium cantharidinate, a derivative of cantharidin, can induce cell cycle arrest at the G0/G1 phase in certain cancer cell lines. nih.govjst.go.jp The G0/G1 phase is the initial growth phase of the cell cycle, and a halt at this checkpoint prevents the cell from entering the S phase, where DNA replication occurs. This arrest in G0/G1 has been observed in human osteosarcoma MG-63 cells and is associated with the inhibition of the PI3K/Akt signaling pathway. nih.gov Furthermore, in breast cancer cells, sodium cantharidinate has been shown to induce G0/G1 arrest. nih.gov

In addition to G0/G1 arrest, cantharidin and its derivatives have been widely reported to cause cell cycle arrest at the G2/M checkpoint. springermedizin.denih.gov The G2/M phase is the final checkpoint before the cell undergoes mitosis, or cell division. By arresting cells in this phase, cantharidic acid (disodium) prevents the formation of new cancer cells. This effect has been documented in various cancer types, including pancreatic cancer and acute myeloid leukemia (AML). springermedizin.denih.gov The mechanism underlying G2/M arrest involves the modulation of key cell cycle regulatory proteins, such as cyclin B1 and CDK2, whose expression has been shown to be downregulated by cantharidin. nih.gov

| Cell Cycle Phase | Effect of Cantharidic Acid (Disodium) | Cell Lines/Conditions |

| G0/G1 Phase | Induction of arrest | Human osteosarcoma MG-63 cells, breast cancer cells. nih.govjst.go.jp |

| G2/M Phase | Induction of arrest | Pancreatic cancer cells, acute myeloid leukemia (AML) HL-60 cells. springermedizin.denih.gov |

Induction of S Phase Arrest

While the broader compound, cantharidin, and its derivatives are widely reported to induce cell cycle arrest, the specific phase can vary depending on the cell type and the exact derivative. Much of the research points towards a G2/M phase arrest for cantharidin and some of its analogues. nih.govresearchgate.netmdpi.comnih.gov For instance, cantharidin has been observed to cause G2/M arrest in human gastric cancer cells and osteosarcoma cells. nih.govmdpi.com Similarly, sodium cantharidate, a derivative, has been associated with G0/G1 arrest in breast cancer cells and human osteosarcoma cells. researchgate.netnih.gov

However, studies on norcantharidin, another demethylated analogue, have demonstrated an induction of S-phase arrest in human bladder cancer cells. spandidos-publications.com This S-phase arrest was associated with increased protein levels of p53, p27, and p21. spandidos-publications.com The induction of S-phase arrest by norcantharidin suggests that specific derivatives of cantharidin can indeed halt cell cycle progression at this particular checkpoint, leading to an accumulation of cells in the DNA synthesis phase and subsequently triggering apoptosis. spandidos-publications.com

Autophagy Modulation and Interplay with Apoptosis

Scientific literature predominantly indicates that cantharidin and its derivatives, including sodium cantharidate, act as inducers of autophagy rather than inhibitors. Multiple studies report that these compounds increase the expression of key autophagy-related proteins.

Contrary to the concept of Beclin-1 suppression, research shows that treatment with sodium cantharidate or its parent compound leads to a significant increase in the expression of Beclin-1. nih.gov Beclin-1 is a crucial protein that initiates the formation of autophagosomes. nih.govfrontiersin.org Its upregulation is a hallmark of autophagy induction. For example, in breast cancer cells, sodium cantharidate was found to increase Beclin-1 levels, which is a necessary step for executing the autophagic process. nih.gov This induction of autophagy often occurs through the inhibition of the PI3K-Akt-mTOR signaling pathway, a central regulator of cell growth and autophagy. researchgate.netnih.gov

One study has mentioned that cantharidin induces apoptosis in certain cancer cells by suppressing autophagy via the downregulation of Beclin-1 expression. nih.gov However, this finding represents a less common observation compared to the body of evidence supporting autophagy induction. The prevailing data suggests that in most studied cancer models, cantharidic acid and its derivatives promote, rather than inhibit, autophagy by upregulating Beclin-1.

The LC3 autophagy pathway is centrally involved in the cellular response to cantharidic acid and its derivatives. A key event in autophagy is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).

Table 1: Research Findings on Autophagy Modulation

| Compound | Cell Line | Effect on Beclin-1 | Effect on LC3-II | Pathway Implication |

| Sodium Cantharidate | Breast Cancer Cells | Increased | Increased | PI3K-Akt-mTOR Inhibition |

| Cantharidin | Triple-Negative Breast Cancer | Decreased | Decreased Autophagosomes | Autophagy Suppression |

| Sodium Cantharidate | HepG2 (Liver Cancer) | Not Specified | LC3 Pathway Induced | Apoptosis Induction |

Modulation of Cellular Metabolic Processes

Cantharidic acid has been shown to significantly alter hepatic glycogen (B147801) metabolism. Research indicates that it increases hepatic glycogenolysis, the process of breaking down glycogen into glucose. medchemexpress.com This is evidenced by corresponding reductions in the liver's glycogen content. medchemexpress.comglpbio.cn

The mechanism involves the direct regulation of the key enzymes controlling glycogen balance. Cantharidic acid leads to an increase in the levels and activity of hepatic glycogen phosphorylase , the primary enzyme responsible for glycogen degradation. medchemexpress.comglpbio.cn Conversely, it causes a reduction in the activity of glycogen synthase , the enzyme that synthesizes glycogen. medchemexpress.comglpbio.cn This dual-action—activating the breakdown pathway while inhibiting the synthesis pathway—effectively depletes cellular glycogen stores. This regulation is independent of insulin, which normally controls glycogen synthase activity. nih.gov

Table 2: Regulation of Glycogen Metabolism Enzymes

| Enzyme | Action | Effect of Cantharidic Acid |

| Glycogen Phosphorylase | Catalyzes glycogen breakdown | Activity is increased |

| Glycogen Synthase | Catalyzes glycogen synthesis | Activity is reduced |

A key aspect of cancer cell metabolism is the preference for aerobic glycolysis, a phenomenon known as the Warburg effect. nih.gov However, sodium cantharidate has been found to reverse this metabolic signature in breast cancer cells. nih.gov

Studies using proteomic, western blot, and metabolic assays have revealed that sodium cantharidate induces a metabolic phenotype shift, converting the cells' primary energy production method from glycolysis to mitochondrial oxidative phosphorylation (OXPHOS). nih.gov Most normal cells rely on the highly efficient OXPHOS for energy, and forcing cancer cells to switch to this pathway can be a therapeutic strategy. nih.govwjgnet.com This metabolic reprogramming is a significant mechanism of action, as it strikes at the fundamental energy-generating processes that fuel tumor growth. nih.gov The regulation of this metabolic shift has been linked to the compound's effect on the protein phosphatase 5-p53 axis. nih.gov

Fatty Acid Metabolism Regulation

Cantharidic acid (disodium), primarily through its well-documented inhibition of Protein Phosphatase 2A (PP2A), exerts a significant regulatory influence on fatty acid metabolism. plos.orgnih.gov The synthesis of fatty acids is a critical cellular process, tightly controlled by key enzymes whose activity is modulated by their phosphorylation status. PP2A is a major serine/threonine phosphatase that plays a crucial role in dephosphorylating and thereby activating several of these key enzymes. nih.govaging-us.com By inhibiting PP2A, cantharidic acid disrupts this dephosphorylation, leading to a down-regulation of fatty acid synthesis.

One of the primary targets in this pathway is Acetyl-CoA Carboxylase (ACC) , the rate-limiting enzyme in fatty acid biosynthesis. researchgate.net ACC catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA. The activity of ACC is inhibited by phosphorylation (e.g., by AMP-activated protein kinase, AMPK) and stimulated by dephosphorylation, a reaction mediated by PP2A. nih.govaging-us.com Research has identified a hepatic species of PP2A that is responsible for the activation of ACC. nih.gov Consequently, the inhibition of PP2A by cantharidic acid is expected to leave ACC in a phosphorylated, less active state, thereby reducing the rate of fatty acid synthesis.

Furthermore, cantharidic acid can influence fatty acid metabolism through the regulation of the Sterol Regulatory Element-Binding Protein (SREBP) family of transcription factors, particularly SREBP-1c, which is a master regulator of lipogenesis. nih.govnih.gov The processing and transcriptional activity of SREBPs are controlled by complex signaling cascades that involve phosphorylation. PP2A has been shown to be required for SREBP-2-dependent gene expression and directly interacts with SREBP-2 to regulate its DNA-binding ability. nih.gov While SREBP-2 is more closely associated with cholesterol synthesis, SREBP-1c governs the transcription of genes involved in fatty acid synthesis, including ACC and Fatty Acid Synthase (FAS). nih.govfrontiersin.org The activity of SREBP-1c is inhibited by AMPK-mediated phosphorylation. nih.gov Studies using PP2A inhibitors have demonstrated that PP2A activity is linked to the activation of signaling pathways, like Akt, that are upstream of SREBP-1c. plos.org By inhibiting PP2A, cantharidic acid can disrupt these signaling networks, ultimately affecting the expression of lipogenic genes.

| Enzyme/Factor | Role in Fatty Acid Metabolism | Effect of PP2A | Implied Effect of Cantharidic Acid (Disodium) Inhibition |

| Protein Phosphatase 2A (PP2A) | Dephosphorylates and regulates key metabolic enzymes. | - | Is directly inhibited. |

| Acetyl-CoA Carboxylase (ACC) | Rate-limiting enzyme; converts acetyl-CoA to malonyl-CoA. | Is activated by dephosphorylation. nih.gov | Activity is reduced due to sustained phosphorylation. |

| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. frontiersin.org | Is regulated by SREBP-1c. | Expression is indirectly reduced. |

| SREBP-1c | Master transcriptional regulator of lipogenic genes, including ACC and FAS. nih.gov | Is indirectly activated via Akt/mTOR pathway, which PP2A influences. plos.org | Transcriptional activity is modulated. |

| AMP-activated protein kinase (AMPK) | "Energy sensor" kinase; phosphorylates and inhibits ACC and SREBP-1c. nih.govnih.gov | Is inactivated by dephosphorylation (i.e., PP2A activates AMPK's inhibitor). nih.gov | Activity is indirectly modulated. |

Impact on Endoplasmic Reticulum (ER) Homeostasis and Stress Response

Cantharidic acid and its parent compound, cantharidin, are potent inducers of endoplasmic reticulum (ER) stress. The ER is a vital organelle responsible for the synthesis, folding, and modification of approximately one-third of all cellular proteins. diabetesjournals.org A disruption in its function leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). diabetesjournals.org If the stress is too severe or prolonged, the UPR switches from a pro-survival to a pro-apoptotic program.

Research demonstrates that cantharidic acid activates the UPR, triggering a terminal response in various cell types. nih.gov This activation proceeds through key ER stress-sensing pathways. One of the central pathways initiated by cantharidin is the PERK (PKR-like ER kinase) pathway. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). nih.gov This phosphorylation leads to a general attenuation of protein synthesis to reduce the load on the ER, but paradoxically promotes the translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4) . nih.govnih.gov

ATF4 is a critical transcription factor that upregulates a suite of genes involved in amino acid metabolism, antioxidant responses, and, importantly, apoptosis. A key pro-apoptotic target of ATF4 is the C/EBP homologous protein (CHOP) , also known as DDIT3. nih.govnih.gov Studies consistently show that treatment with cantharidin or cantharidic acid leads to a significant increase in the expression of both ATF4 and CHOP, implicating this axis as a primary mechanism of its action. nih.govnih.govresearchgate.net The induction of CHOP is a critical step in pushing the cell towards apoptosis under conditions of unresolved ER stress.

In addition to the PERK-eIF2α-ATF4-CHOP axis, cantharidin has been shown to modulate other markers of ER stress. This includes the reduction of pro-caspase-12, an ER-resident caspase involved in stress-induced apoptosis, and the upregulation of the ER chaperone GRP78 (glucose-regulated protein 78), also known as BiP. nih.govresearchgate.net GRP78 is a master regulator of the UPR; its primary role is to bind to unfolded proteins and assist in their proper folding, but it also keeps the UPR sensors (like PERK) inactive under normal conditions. diabetesjournals.org Its upregulation is a hallmark of ER stress. nih.gov

| ER Stress/UPR Component | Function | Observed Effect of Cantharidin/Cantharidic Acid | Reference |

| PERK | ER stress sensor; phosphorylates eIF2α. | Pathway is activated. | nih.gov |

| p-eIF2α | Attenuates global translation; promotes ATF4 translation. | Levels are increased. | nih.govresearchgate.net |

| ATF4 | Transcription factor for stress response and apoptosis genes. | Expression is increased. | nih.govnih.gov |

| CHOP | Pro-apoptotic transcription factor. | Expression is increased. | nih.govnih.govresearchgate.net |

| GRP78 (BiP) | ER chaperone; master regulator of the UPR. | Expression is increased. | nih.gov |

| Pro-caspase-12 | ER-resident caspase involved in apoptosis. | Expression is reduced. | researchgate.net |

Immunomodulatory Effects on Innate Immunity Components

Cantharidic acid (disodium) and its derivatives demonstrate significant immunomodulatory effects, particularly on key cells of the innate immune system such as macrophages and neutrophils. These cells are the first line of defense against pathogens and play a crucial role in orchestrating the inflammatory response.

The compound's impact on macrophages is multifaceted, with a notable ability to influence their polarization. Macrophages can exist in different functional states, classically defined as the pro-inflammatory (M1) and the anti-inflammatory/pro-resolving (M2) phenotypes. Studies using norcantharidin (NCTD), a demethylated analog, show that it promotes the polarization of macrophages towards the M1 phenotype. nih.govnih.govijbs.com This M1 polarization is characterized by increased production of pro-inflammatory cytokines like IL-12 and a heightened capacity to combat pathogens and tumor cells. nih.gov The mechanisms underlying this shift involve the modulation of several signaling pathways, including the inhibition of the JAK2/STAT3 pathway and the upregulation of miR-214, which in turn inhibits β-catenin signaling. nih.govijbs.com Furthermore, NCTD has been shown to facilitate lipopolysaccharide (LPS)-mediated immune responses in macrophages, enhancing the production of cytokines like TNF-α and IL-6, nitric oxide (NO), and improving phagocytic capabilities through the upregulation of the AKT/NF-κB signaling pathway. plos.org

Conversely, in different contexts, cantharidin has been used to study the resolution phase of inflammation. In human skin blister models induced by topical cantharidin, the inflammatory process can be tracked over time. nih.govnih.gov Early in the response (e.g., 16 hours), the environment is dominated by pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) secreted by early-phase monocytes. nih.govnih.gov However, in the resolving phase (e.g., 40 hours), the macrophage phenotype shifts, marked by the expression of the scavenger receptor CD163. nih.govahajournals.org These resolving macrophages, when challenged, secrete anti-inflammatory and pro-resolving mediators like Transforming Growth Factor-beta 1 (TGF-β1) instead of TNF-α. nih.gov This model demonstrates that the immunomodulatory outcome can be context- and time-dependent.

The effect on neutrophils , the most abundant circulating leukocytes, is also evident. The cantharidin-induced skin blister model shows a massive infiltration of neutrophils in the acute inflammatory phase. nih.gov As the inflammation resolves, these neutrophils become apoptotic and are cleared by the newly arrived resolving macrophages. nih.gov While direct studies on disodium cantharidate's effect on neutrophil function are limited, related compounds have been shown to modulate their activity. For instance, disodium cromoglycate can inhibit neutrophil chemotaxis and reduce intracellular calcium mobilization upon stimulation. nih.gov The ability of cantharidin derivatives to modulate macrophage cytokine output (e.g., TNF-α, IL-6) and the expression of chemokines indirectly influences neutrophil recruitment and activation. plos.orgfrontiersin.org

| Innate Immune Component | Modulatory Effect of Cantharidin/Derivatives | Key Mediators/Pathways Affected |

| Macrophages | Promotes polarization to the pro-inflammatory M1 phenotype. nih.govnih.gov | Inhibition of JAK2/STAT3; Upregulation of miR-214. nih.govijbs.com |

| Enhances LPS-induced pro-inflammatory response. plos.org | Upregulation of AKT/NF-κB signaling. plos.org | |

| Can induce anti-inflammatory TGF-β1 release in resolving phase. nih.gov | TGF-β1, CD163 expression. nih.govnih.gov | |

| Neutrophils | Involved in the acute inflammatory infiltrate induced by cantharidin. nih.gov | Chemotaxis and clearance by macrophages. nih.gov |

| Cytokine Production | Increases TNF-α, IL-6, IL-12 (pro-inflammatory). nih.govplos.org | Decreases IL-10 (in some contexts). nih.gov |

Structure Activity Relationship Sar Studies of Cantharidic Acid Disodium Analogues

Correlation Between Chemical Structure and Protein Phosphatase Inhibitory Activity

The inhibitory activity of cantharidic acid analogues is intrinsically linked to their chemical structure. The core 7-oxabicyclo[2.2.1]heptane skeleton is considered essential for activity. sci-hub.se Modifications to this backbone generally lead to a significant loss of inhibitory potency.

A critical determinant of inhibitory activity is the state of the anhydride (B1165640) ring. Studies have consistently shown that the ring-opened dicarboxylic acid form, as seen in cantharidic acid, is the active species that binds to the catalytic site of the protein phosphatases. acs.orgresearchgate.net Analogues that are unable to undergo this facile ring opening exhibit significantly reduced or no inhibition of PP2A. researchgate.netnih.gov For instance, a series of demethylated cantharidin (B1668268) analogues with a closed-ring lactone configuration were found to be considerably less potent inhibitors of PP1 and PP2A compared to their open-ring counterparts. nih.gov

The substituents on the bicyclic ring also play a significant role. The methyl groups at the C2 and C3 positions of cantharidin, for example, contribute to its potency. Norcantharidin (B1212189), the demethylated analogue, generally shows reduced but still significant inhibitory activity against PP1 and PP2A. nih.gov The introduction of various substituents at different positions has been explored to modulate activity and selectivity.

The following table summarizes the inhibitory activities (IC50 values) of cantharidin and some of its key analogues against PP1 and PP2A, illustrating the structure-activity relationships.

| Compound Name | Modification | PP1 IC50 (µM) | PP2A IC50 (µM) |

| Cantharidin | Parent Compound | 1.8 | 0.2 |

| Norcantharidin | Demethylated analogue | >10 | 5.0 |

| Cantharidic Acid | Ring-opened form of Cantharidin | - | - |

| Open-ring lactone analogue (Novo-1) | Demethylated, open-ring | 2.0 | 0.2 |

| Closed-ring lactone analogue (Novo-6) | Demethylated, closed-ring | 12.5 | 5.0 |

Data compiled from multiple sources. Actual values may vary between studies.

Influence of Stereochemical Configuration on Biological Potency

The stereochemistry of cantharidic acid analogues has a profound impact on their biological potency and selectivity. The parent molecule, cantharidin, possesses an exo,exo-configuration of the two methyl groups. Research into optically pure stereoisomers of norcantharidin analogues has revealed that the stereochemical configuration can dramatically alter the inhibitory profile.

A remarkable finding is that certain optically active cantharidin analogues with a (1S)-configuration demonstrate selective inhibition of protein phosphatase 2B (PP2B), also known as calcineurin, without significantly affecting PP1 or PP2A. nih.gov This is in stark contrast to cantharidin itself, which is a potent inhibitor of PP1 and PP2A but shows much weaker activity against PP2B. The synthesis and evaluation of four optically pure stereoisomers of 1-substituted norcantharidin analogues confirmed that the absolute stereochemistry is a key determinant of this selectivity. nih.gov

Further studies on enantiomerically enriched prodrugs, generated through stereoselective ring-opening of norcantharidin using cinchona alkaloids, have reinforced the importance of stereochemistry. Biological testing revealed that cinchonine-derived analogues exhibited stronger inhibition of protein phosphatase 5 (PP5) compared to their cinchonidine-derived counterparts, highlighting that stereochemistry significantly influences potency. southalabama.edu These findings underscore the potential for designing highly selective protein phosphatase inhibitors by carefully controlling the stereochemical features of cantharidic acid analogues.

Identification of Key Pharmacophoric Features

Through extensive SAR studies, a general pharmacophore model for cantharidin-based protein phosphatase inhibitors has emerged. This model outlines the essential structural features required for effective binding and inhibition.

The key pharmacophoric features include:

The Rigid Bicyclic Scaffold: The 7-oxabicyclo[2.2.1]heptane core provides the rigid framework necessary to position the key functional groups correctly within the active site of the phosphatase. sci-hub.se

The Dicarboxylic Acid Moiety: The two carboxylate groups, formed upon the hydrolysis of the anhydride ring, are crucial for coordinating with the metal ions (typically manganese) in the catalytic center of the protein phosphatase. acs.org This interaction is fundamental to the inhibitory mechanism.

The Bridgehead Oxygen: The oxygen atom at the 7-position of the bicyclic system is another important feature, likely involved in hydrogen bonding interactions within the active site. researchgate.net

Hydrophobic Groups: The methyl groups in cantharidin, or other hydrophobic substituents in its analogues, contribute to the binding affinity through hydrophobic interactions with nonpolar residues in the active site.

Rational Design Principles for Optimizing Cantharidic Acid Analogues

The knowledge gained from SAR and pharmacophore studies has laid the groundwork for the rational design of optimized cantharidic acid analogues. The primary goals of these design strategies are to enhance inhibitory potency, improve selectivity for specific phosphatase isoforms, and reduce off-target toxicity.

Key principles guiding the rational design include:

Structure-Based Design: Utilizing the crystal structures of protein phosphatases in complex with cantharidin or its analogues provides a detailed map of the active site. acs.org This allows for the design of new molecules with modifications that are predicted to form more favorable interactions with specific residues, thereby increasing affinity and selectivity.

Bioisosteric Replacement: Replacing the anhydride ring with other functional groups that can mimic the dicarboxylic acid functionality upon binding is a common strategy. For example, cantharimides, where the anhydride oxygen is replaced by a substituted nitrogen, have been developed and show potent inhibition of PP1 and PP2A. nih.gov

Stereocontrolled Synthesis: As the stereochemistry is a critical determinant of selectivity, the development of synthetic methods to produce enantiomerically pure analogues is a key focus. nih.govsouthalabama.edu This allows for the separation of activities against different phosphatases, such as the selective inhibition of PP2B by specific stereoisomers. nih.gov

Computational Modeling: Molecular dynamics simulations and docking studies are employed to predict the binding modes and affinities of novel analogues before their synthesis. lifechemicals.com This computational prescreening helps to prioritize candidates with the highest potential for desired activity, saving time and resources. For instance, such studies have identified key interactions to exploit and unfavorable interactions to avoid when designing new cantharidin-like drugs. lifechemicals.com

By applying these principles, researchers are continuously developing new generations of cantharidic acid analogues with improved therapeutic profiles, paving the way for their potential application in treating a range of diseases.

Preclinical Pharmacological Investigations of Cantharidic Acid Disodium

In Vitro Studies on Cancer Cell Lines

Inhibition of Cell Viability and Proliferation Across Diverse Cancer Models

Disodium (B8443419) cantharidate has demonstrated the ability to inhibit cell viability and proliferation in a variety of cancer cell lines. Studies have shown its efficacy in a dose- and time-dependent manner. nih.gov For instance, in human breast cancer cells, sodium cantharidate (SCA) has been shown to inhibit cell proliferation. nih.gov Similarly, it has been observed to inhibit the growth of bladder cancer cell line BIU-87. nih.gov Research on human osteosarcoma MG-63 cells also indicates that sodium cantharidate can inhibit cell proliferation. nih.gov Furthermore, it has been reported to suppress the growth and multiplication of liver cancer cells. google.com

The inhibitory effect of disodium cantharidate on cell viability has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, has been determined in several studies.

Table 1: Inhibition of Cancer Cell Viability by Disodium Cantharidate

| Cell Line | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer Cells | Breast Cancer | SCA inhibited breast cancer cell proliferation. | nih.gov |

| BIU-87 | Bladder Cancer | Significant inhibition of the growth of BIU-87 cells was observed. | nih.gov |

| MG-63 | Osteosarcoma | Inhibited human osteosarcoma MG-63 cell proliferation. | nih.gov |

| Liver Cancer Cells | Liver Cancer | Suppressed the growing multiplication of liver cancer cells. | google.com |

Anti-Invasion and Anti-Migration Activities

The metastatic spread of cancer cells is a major cause of mortality, and the ability to inhibit cell invasion and migration is a crucial attribute for any potential anticancer agent. Preclinical studies have shown that sodium cantharidate can effectively inhibit the invasion and migration of breast cancer cells. nih.gov This suggests that disodium cantharidate may have the potential to interfere with the metastatic process. The mechanisms underlying these anti-invasive and anti-migratory effects are an active area of investigation.

Effects on Cell Colony Formation

The clonogenic assay, or colony formation assay, is an in vitro method to assess the ability of a single cell to proliferate and form a colony. nih.govabcam.com This assay provides insight into the long-term survival and reproductive integrity of cells after treatment with a cytotoxic agent. Studies have demonstrated that sodium cantharidate can inhibit the colony-forming ability of breast cancer cells, indicating a reduction in their long-term proliferative capacity. nih.gov This finding is significant as it suggests that the compound not only halts immediate cell growth but also impairs the ability of cancer cells to sustain growth and form new colonies.

Selective Cytotoxicity Profiles Against Malignant Cells

An ideal anticancer agent should exhibit selective cytotoxicity, meaning it should be more toxic to cancer cells than to normal, healthy cells. While the provided search results focus primarily on the effects of disodium cantharidate on cancer cells, the development of cantharidin (B1668268) derivatives like disodium cantharidate was partly motivated by the desire to reduce the toxicity associated with the parent compound, cantharidin. researchgate.netfrontiersin.org Disodium cantharidate is noted to have less urinary irritation than cantharidin. researchgate.netresearchgate.net This suggests a more favorable toxicity profile, which is a critical aspect of selective cytotoxicity. However, detailed comparative studies on the cytotoxic effects of disodium cantharidate on a wide range of malignant versus non-malignant cell lines are needed to fully elucidate its selective cytotoxicity profile.

Synergistic Effects with Conventional Chemotherapeutic Agents

The combination of different therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. medparkhospital.comprimrmed.com There is evidence to suggest that sodium cantharidate can act synergistically with conventional chemotherapeutic agents. For instance, it has been shown to have a synergistic effect with chemotherapy in hampering the growth of pancreatic and cervical cancer. nih.gov In the context of digestive system neoplasms, the combination of sodium cantharidate/vitamin B6 with conventional medical treatment has been found to be more effective than conventional treatment alone. nih.gov Furthermore, combining disodium cantharidate with hepatic arterial chemoembolization in treating mid and late-stage liver cancer can play a synergistic role. google.com These findings highlight the potential of disodium cantharidate to be used as an adjunct to existing chemotherapy regimens, potentially improving treatment outcomes.

Table 2: Synergistic Effects of Disodium Cantharidate with Chemotherapy

| Cancer Type | Chemotherapeutic Approach | Key Findings | Reference |

|---|---|---|---|

| Pancreatic & Cervical Cancer | Chemotherapy | Synergistic effect in hampering cancer growth. | nih.gov |

| Digestive System Neoplasms | Conventional Medical Treatment | Combination therapy was more effective than monotherapy. | nih.gov |

| Mid and Late Liver Cancer | Hepatic Arterial Chemoembolization (TAE) | Disodium cantharidate can obviously play synergism to TAE. | google.com |

Mechanisms for Overcoming Multidrug Resistance

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. nih.gov The ability of a compound to overcome MDR is a highly desirable characteristic. Research has indicated that cantharidin and its derivatives may have a role in circumventing MDR. scispace.com While the direct mechanisms for disodium cantharidate in overcoming MDR are not extensively detailed in the provided results, the parent compound, cantharidin, has been studied in the context of MDR1- or MRP1-overexpressing multidrug-resistant human CCRF-CEM leukemia cells. nih.gov The primary mechanism of action for cantharidin involves the inhibition of protein phosphatases 1 (PP1) and 2A (PP2A), which can, in turn, affect various signaling pathways involved in drug resistance. nih.gov

Regulation of Inflammatory Response in Vascular Smooth Muscle Cells

Disodium cantharidate, a derivative of cantharidin, has been investigated for its role in modulating inflammatory processes within vascular smooth muscle cells (VSMCs). nih.gov The inflammatory response in VSMCs is a critical component in the pathogenesis of atherosclerosis. nih.gov This process involves the proliferation and migration of VSMCs and the production of various inflammatory mediators. nih.govfrontiersin.org

Key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, are central to the inflammatory response in VSMCs. nih.govjci.org Activation of NF-κB in VSMCs leads to the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules. jci.orgamegroups.org Studies have shown that various stimuli, including lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNFα), can activate the NF-κB pathway in these cells. nih.govplos.org

The expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on the surface of VSMCs is a crucial step in the recruitment of leukocytes to the vascular wall during inflammation. nih.govrevespcardiol.org Cytokines like TNF-α can induce the expression of VCAM-1 and ICAM-1 on human aortic SMCs. nih.gov While some studies indicate that E-selectin is not typically expressed by SMCs nih.gov, others suggest its induction under specific inflammatory conditions. nih.gov The regulation of these adhesion molecules is complex and can be influenced by various factors. For instance, salvianolic acid B has been shown to attenuate TNF-α-induced VCAM-1 and ICAM-1 expression in human aortic endothelial cells by inhibiting NF-κB activation. ntu.edu.tw While this study was on endothelial cells, it highlights a potential mechanism for regulating inflammation that could be relevant to VSMCs.

Although direct studies on the effect of disodium cantharidate on the expression of VCAM-1, ICAM-1, and E-selectin in VSMCs are limited, the known anti-inflammatory properties of cantharidin derivatives suggest a potential regulatory role. Cantharidin and its derivatives are known inhibitors of protein phosphatase 2A (PP2A), an enzyme that can influence NF-κB signaling. nih.gov By inhibiting PP2A, cantharidin derivatives could potentially modulate the NF-κB pathway and, consequently, the expression of inflammatory cytokines and adhesion molecules in VSMCs. Further research is needed to specifically elucidate the effects of disodium cantharidate on these inflammatory markers in vascular smooth muscle cells.

In Vivo Studies in Preclinical Animal Models

Xenograft models, which involve transplanting human tumor cells or tissues into immunodeficient mice, are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of a compound's therapeutic efficacy. nih.govbiocytogen.com These models are instrumental in studying tumor growth, metastasis, and the effects of potential anticancer agents. nih.govnih.gov

Disodium cantharidate has been evaluated in various xenograft models to assess its antitumor properties. For instance, studies on hepatocellular carcinoma (HCC) xenograft models have demonstrated the potential of cantharidin and its derivatives. researchgate.netnih.gov In these models, human HCC cell lines are implanted into mice, and the effect of the treatment on tumor growth is monitored. nih.govmdpi.comnih.gov Cantharidin has been shown to suppress tumor growth in murine HCC models. researchgate.net

In the context of colorectal cancer, xenograft models using cell lines like HCT116 are widely employed. altogenlabs.commdpi.com These models have been used to investigate the efficacy of various therapeutic agents. nih.gov While specific data on disodium cantharidate in HCT116 xenografts is not detailed in the provided results, the general use of such models for assessing anticancer drugs is well-established. altogenlabs.comnih.gov

Furthermore, the anti-cancer effects of sodium cantharidate (SCA) have been observed in breast cancer xenograft models. nih.gov In these studies, SCA treatment led to a significant reduction in tumor growth rate and tumor weight in nude mice without causing significant toxicity to the animals. nih.gov

It is important to note that the efficacy of cantharidin derivatives can vary. For example, in clinical studies, the antihepatoma effectiveness was found to increase sequentially from cantharidin to disodium cantharidate and then to norcantharidin (B1212189), with disodium cantharidate showing less urinary irritation than its parent compound. researchgate.netresearchgate.net

Table 1: Antitumor Efficacy of Cantharidin Derivatives in Xenograft Models

| Cancer Type | Xenograft Model | Compound | Observed Effect |

| Breast Cancer | Xenograft tumor model in nude mice | Sodium Cantharidate (SCA) | Significantly lower tumor growth rate and tumor weight. nih.gov |

| Hepatocellular Carcinoma | Xenograft murine HCC models | Cantharidin | Suppressed tumor growth. researchgate.net |

| Osteosarcoma | Nude mice with osteosarcoma lesions | Cantharidin | Significantly inhibited osteosarcoma lesion in the tibia. medkoo.com |

This table is based on the provided search results and may not be exhaustive.

Preclinical animal models are crucial for evaluating the potential of new antileukemic agents. nih.govtranscurebioservices.com These models, often involving the transplantation of human leukemia cell lines into immunodeficient mice, allow for the in vivo assessment of a compound's efficacy against leukemia. transcurebioservices.complos.org

Cantharidin, the parent compound of disodium cantharidate, has demonstrated antileukemic effects in in vivo studies. nih.gov In a study using NOD/SCID mice, cantharidin treatment resulted in extended survival, a reduction in white blood cell counts, and an increase in red blood cell counts. nih.gov Additionally, it led to decreased hepatomegaly and splenomegaly and showed improvements in histopathology. nih.gov These findings suggest a potent antileukemic activity for cantharidin.

While direct studies specifically on the antileukemic effects of disodium cantharidate in animal models were not prominently featured in the search results, the positive results with cantharidin provide a strong rationale for investigating its derivatives. The primary aim of creating derivatives like disodium cantharidate is to retain the anticancer activity of the parent compound while reducing its toxicity. nih.gov Given that cantharidin shows promise against leukemia, it is plausible that disodium cantharidate could exert similar, potentially safer, antileukemic effects.

The influence of disodium cantharidate and its parent compound, cantharidin, on tumor growth and regression has been a subject of significant preclinical investigation. These compounds primarily exert their antitumor effects by inhibiting protein phosphatases 1 (PP1) and 2A (PP2A), which in turn affects multiple cellular processes including cell cycle progression and apoptosis. nih.gov

In vivo studies using xenograft models have provided evidence for the tumor-inhibiting effects of these compounds. For example, sodium cantharidate (SCA) was found to significantly inhibit tumorigenesis in nude mice with breast cancer xenografts. nih.gov The treatment resulted in a lower tumor growth rate and reduced tumor weight. nih.gov Similarly, cantharidin has been shown to suppress the growth of hepatocellular carcinoma in xenograft models. researchgate.net The dose-dependent nature of this tumor growth inhibition has also been noted in various cancer models. researchgate.net

The mechanism behind this tumor growth inhibition is multifaceted. Cantharidin and its derivatives can induce apoptosis in tumor cells and arrest the cell cycle, thereby preventing proliferation. nih.gov Furthermore, there is evidence to suggest that these compounds possess anti-angiogenic properties. researchgate.net Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. By inhibiting angiogenesis, these compounds can effectively starve the tumor of essential nutrients and oxygen, leading to growth inhibition and potentially regression. Some studies have shown that cantharidin can downregulate vascular endothelial growth factor (VEGF), a key mediator of angiogenesis. nih.gov

Table 2: Effects of Cantharidin and Derivatives on Tumor Growth and Related Mechanisms

| Compound | Cancer Model | Effect on Tumor Growth | Proposed Mechanism of Action |

| Sodium Cantharidate (SCA) | Breast Cancer Xenograft | Inhibition of tumor growth. nih.gov | Induction of apoptosis and autophagy. nih.gov |

| Cantharidin | Hepatocellular Carcinoma Xenograft | Suppression of tumor growth. researchgate.net | Inhibition of PP1 and PP2A, anti-angiogenic properties. nih.govresearchgate.net |

| Cantharidin | Ovarian Carcinoma Cell Line (in vitro) | Reduced invasion, migration, and adhesion. nih.gov | Downregulation of NF-κB and VEGF. nih.gov |

This table summarizes findings from the provided search results and is not exhaustive.

Identification of Novel Molecular Targets of Cantharidic Acid Disodium

Exploration of Non-Phosphatase Molecular Interactions

Beyond its well-documented effects on serine/threonine phosphatases, cantharidic acid engages with other crucial cellular components, influencing distinct signaling and metabolic pathways.

Glycosylphosphatidylinositol (GPI)-Anchor Remodeling and Cdc1 Activity

A novel molecular target for cantharidin (B1668268), independent of its phosphatase inhibitory activity, involves the remodeling of Glycosylphosphatidylinositol (GPI) anchors. nih.gov GPI anchors are complex glycolipids that tether many proteins to the cell surface and are implicated in the progression and metastasis of malignant cells. nih.govnih.gov Research has shown that cantharidin can inhibit the activity of Cdc1, an integral membrane protein in the endoplasmic reticulum (ER), which is involved in the GPI-anchor remodeling process. nih.gov By disrupting this process, cantharidic acid can exhibit cytotoxicity against cancer cells, highlighting a distinct mechanism of action. nih.gov

Ephrin Type-B Receptor 4 (EphB4) Binding

Recent studies have identified the Ephrin type-B receptor 4 (EphB4) as a novel direct target of cantharidin. nih.govabcam.com EphB4 is a receptor tyrosine kinase that plays a significant role in oncogenesis, tumor development, and angiogenesis. nih.govfrontiersin.org Molecular docking assays have confirmed that cantharidin binds to EphB4, leading to the suppression of EphB4 at both the mRNA and protein levels. nih.gov This interaction is therapeutically significant, as the anticancer effects of cantharidin have been shown to be positively correlated with EphB4 expression levels in hepatocellular carcinoma (HCC) cell lines. nih.gov

The inhibition of EphB4 by cantharidin blocks downstream signaling pathways crucial for cancer cell survival and proliferation, including the JAK2/STAT3 and PI3K/Akt pathways. nih.govabcam.com This targeted action results in the induction of intrinsic apoptosis in cancer cells. nih.gov In vivo studies using xenograft models have further demonstrated that cantharidin more effectively suppresses tumor growth in tumors expressing EphB4. nih.gov

| Pathway | Key Proteins Affected | Cellular Outcome | Reference |

|---|---|---|---|

| JAK2/STAT3 Signaling | p-JAK2, p-STAT3 | Inhibition of proliferation and survival signals | nih.govabcam.com |

| PI3K/Akt Signaling | p-Akt | Inhibition of anti-apoptotic and proliferation signals | nih.govabcam.com |

| Apoptosis | Bax, Bcl-2, Caspases | Induction of intrinsic apoptosis | nih.govabcam.com |

Nuclear Receptor Nur77 Pathway Involvement

Cantharidin has been shown to modulate the pathway of the orphan nuclear receptor Nur77 (also known as NR4A1), which is a key regulator of cell apoptosis, differentiation, and proliferation. abcam.comspringermedizin.de Studies in acute myeloid leukemia (AML) cells have demonstrated that cantharidin induces the expression of Nur77 protein. abcam.com

Crucially, cantharidin promotes the translocation of Nur77 from the nucleus to the mitochondria. abcam.comspringermedizin.de In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. abcam.com This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting Bcl-2 from a survival protein into a death-promoting one. abcam.com Silencing the Nur77 gene has been shown to weaken the apoptosis-inducing effects of cantharidin, confirming the regulatory role of Nur77 in this process. abcam.com This interaction represents a significant non-phosphatase mechanism for the pro-apoptotic activity of cantharidic acid. abcam.comspringermedizin.de

Systems Biology Approaches for Target Identification

The complexity of cantharidic acid's cellular effects necessitates a holistic view of its interactions. Systems biology, which integrates large-scale datasets from genomics, transcriptomics, and proteomics, provides powerful tools to map the extensive regulatory networks perturbed by the compound. ebi.ac.uknih.gov

Transcriptional Regulation and Transcription Factor Network Analysis

Transcriptomic profiling using techniques like microarray analysis and RNA-seq has been instrumental in elucidating the impact of cantharidin on global gene expression. In-depth studies on hepatocellular carcinoma (HCC) have used integrated analyses of transcriptional profiles to reveal that cantharidin treatment leads to significant changes in genes involved in multiple key pathways, including autophagy, fatty acid metabolism, and immune response.

This systems-level approach allows for the construction of transcriptional regulatory networks (TRNs), which map the relationships between transcription factors (TFs) and their target genes. Analysis of cantharidin-treated HCC cells identified 14 critical TFs and 33 of their target genes as hub genes within a mis-regulated transcriptional network in cancer. These analyses provide a framework for understanding the hierarchical control of gene expression changes induced by cantharidic acid and for prioritizing key regulatory nodes for further investigation.

| Number of Identified Critical TFs | Number of Identified Hub Target Genes | Associated Biological Processes | Reference |

|---|---|---|---|

| 14 | 33 | Transcriptional mis-regulation in cancer, Immune response, Immune cell infiltration |

MicroRNA (miRNA) Regulatory Networks Associated with Cantharidic Acid (Disodium) Action

MicroRNAs (miRNAs) are small non-coding RNAs that act as key post-transcriptional regulators of gene expression, typically by causing mRNA degradation or translational repression. The therapeutic effects of cantharidic acid are also mediated through the modulation of miRNA regulatory networks.

In the context of HCC, integrated analysis has revealed that cantharidin treatment significantly alters metabolic regulation pathways, particularly those related to fatty acid metabolism. Further investigation allowed for the construction of a miRNA-mRNA regulatory network, identifying specific miRNAs that are associated with the cantharidin-induced changes in fatty acid metabolism-related target genes. This provides a deeper layer of understanding of the compound's mechanism, linking its effects on transcriptional networks to post-transcriptional control by miRNAs, which collectively influence the cellular phenotype.

Proteomic and Metabolomic Profiling of Cellular Responses

The cellular response to cantharidic acid and its derivatives involves complex and widespread changes in the proteome and metabolome. These alterations provide critical insights into the compound's mechanisms of action, revealing a cascade of events downstream of its primary targets. While much of the research has focused on cantharidin, the parent compound of cantharidic acid (disodium), the findings offer valuable information on the likely cellular perturbations induced by its derivatives.

Proteomic Profiling:

Proteomic analyses have revealed that cantharidin and its analogs can significantly alter the expression of proteins involved in key cellular processes. For instance, in human lung cancer NCI-H460 cells, cantharidin treatment has been shown to decrease the protein levels of several molecules crucial for cell migration and invasion, including FAK, GRB2, Ras, TIMP1, TIMP2, Rho A, and ROCK1. Furthermore, it affects signaling proteins by reducing the levels of PI3K, IRE1α, MEKK3, MKK7, and the phosphorylated forms of AKT, JNK1/2, p38, and ERK1/2. Proteins involved in inflammation and cell proliferation, such as iNOS, COX-2, and NF-κB p65, are also downregulated. In the context of apoptosis, cantharidin has been observed to decrease the expression of anti-apoptotic proteins BCL-2 and BCL-xL, and MCL-1, while increasing the levels of pro-apoptotic proteins. nih.govspandidos-publications.com

A notable effect of cantharidin is its ability to inhibit the expression of heat shock protein 70 (HSP70) and Bcl-2-associated athanogene domain 3 (BAG3) by preventing the binding of heat shock factor 1 (HSF1) to their respective promoters. nih.gov This disruption of the cellular stress response is a key aspect of its cytotoxic activity.

Metabolomic and Lipidomic Profiling:

Metabolomic and lipidomic studies have provided a detailed view of the metabolic reprogramming induced by cantharidin, particularly in the context of its hepatotoxicity. In a study using human liver LO2 cells, cantharidin treatment led to significant alterations in the cellular metabolome. A total of 46 potential biomarkers for hepatotoxicity were identified, with the most significantly disturbed pathways being cysteine and methionine metabolism, glutathione (B108866) metabolism, and glycine, serine, and threonine metabolism. nih.gov

Another metabolomics study on mice treated with cantharidin identified 54 significantly changed metabolites and 14 disturbed metabolic pathways. acs.org Among the most impacted metabolites were oxidized glutathione, glutathione, 3-sulfinoalanine, and deoxycholic acid 3-glucuronide, indicating a significant induction of oxidative stress and disruption of bile acid metabolism. acs.orgnih.gov

Lipidomic analysis of cantharidin-treated LO2 cells revealed significant changes in lipid profiles, with 39 differential lipid metabolites identified. tmrjournals.com The study highlighted that the cytotoxicity of cantharidin is closely associated with the dysregulation of triglyceride and acylcarnitine metabolism. tmrjournals.com This suggests that cantharidin interferes with fatty acid oxidation and lipid storage within the liver cells.